![molecular formula C8H11NO3S2 B12908110 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine CAS No. 303109-68-4](/img/structure/B12908110.png)
3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid is an organic compound that features a unique disulfide linkage between a furan ring and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid typically involves the formation of the disulfide bond between a furan derivative and an amino acid. One common method is the reaction of 2-methylfuran-3-thiol with ®-2-amino-3-chloropropanoic acid under basic conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to act as a redox mediator. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: An amino acid with a thiol group, similar in its ability to form disulfide bonds.
Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.
2-Mercaptoethanol: A small molecule with a thiol group, commonly used in biochemical research.
Uniqueness
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid is unique due to the presence of the furan ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other thiol-containing compounds and makes it a valuable tool in various research applications.
Propriétés
Numéro CAS |
303109-68-4 |
|---|---|
Formule moléculaire |
C8H11NO3S2 |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(2-methylfuran-3-yl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
HVSVIFWQGZJHRH-LURJTMIESA-N |
SMILES isomérique |
CC1=C(C=CO1)SSC[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C(C=CO1)SSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


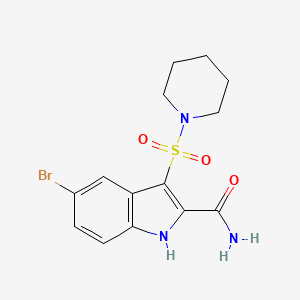

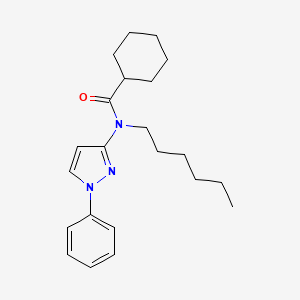

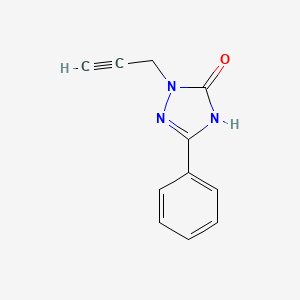
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
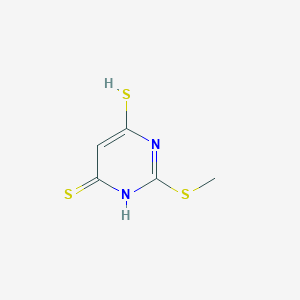
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
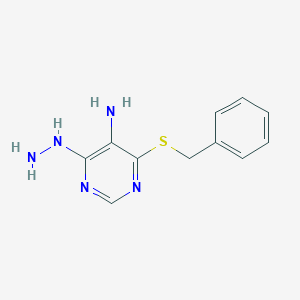
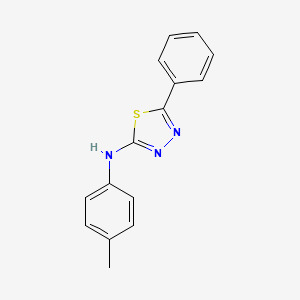
![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
